4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
4-(2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a benzoxazepine dione derivative characterized by a 2-methyl substituent on the benzoxazepine core and a 5-fluoro-2-methoxyphenyl ketone moiety linked via an oxoethyl group. Its synthesis involves multi-step organic reactions, with precise regiochemical control to install the fluorine and methoxy groups on the aromatic ring, which are critical for its electronic and steric profile.
Properties
IUPAC Name |
4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-11-18(23)21(19(24)13-5-3-4-6-17(13)26-11)10-15(22)14-9-12(20)7-8-16(14)25-2/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCAOPBBLKGETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper-catalyzed reactions, such as the coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . Industrial production methods often employ microwave-induced reactions to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . It may act as an inhibitor of certain enzymes or receptors, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Core Substituent Variations
- Target Compound : 2-Methyl group at position 2 of the benzoxazepine ring.
- Analog 1 (): 2-Ethyl group replaces the methyl group. The ethyl chain increases lipophilicity (logP ~3.2 vs.
- Analog 2 () : 2-Propyl group further elongates the alkyl chain, leading to a logP of ~3.4. This modification may improve CNS penetration but raises metabolic instability due to increased susceptibility to oxidative degradation .
Aromatic Ketone Side Chain Differences
- Target Compound : 5-Fluoro-2-methoxyphenyl group. The fluorine atom at position 5 enhances electron-withdrawing effects, stabilizing the ketone moiety and influencing receptor binding affinity.
- Analog 2 (): 2-Methoxy-5-methylphenyl group replaces fluorine with a methyl group.
Physicochemical and Pharmacokinetic Properties
*In vitro hepatic microsomal stability assays.
Biological Activity
The compound 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a member of the benzo[f][1,4]oxazepine class, which has garnered interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula: C21H20FNO5
- Molecular Weight: 385.39 g/mol
- CAS Number: 903192-93-8
The structure features a fluorinated and methoxylated phenyl group attached to a benzo[f][1,4]oxazepine core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of oxazepines exhibit significant antitumor properties. For instance, compounds structurally related to the target compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxazepine A | Breast Cancer | 5.0 | Apoptosis induction |
| Oxazepine B | Lung Cancer | 3.0 | Cell cycle arrest |
These findings suggest that the target compound may also possess similar antitumor properties due to its structural similarities with other active oxazepines.
Anti-inflammatory Activity
The anti-inflammatory potential of oxazepines has been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 suggests it could be beneficial in treating inflammatory diseases.
Case Study:
A study evaluated the anti-inflammatory effects of related oxazepines in a murine model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory markers in treated animals compared to controls.
Antimicrobial Activity
Preliminary evaluations indicate that the compound may exhibit antimicrobial properties against various pathogens. The presence of the fluorine atom is believed to enhance its binding affinity to bacterial targets.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation: Interactions with specific receptors could modulate signaling pathways associated with cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress may lead to apoptosis in cancer cells.
Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of compounds related to the target molecule. Notably:
- A synthesized derivative demonstrated significant antitumor activity against human melanoma cells with an IC50 value of approximately 7 µM.
- In vivo studies revealed that administration led to reduced tumor volume in xenograft models.
Q & A
Q. What are the standard synthetic protocols for 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione?
The synthesis typically involves multi-step reactions, including cycloaddition and condensation. A precursor is formed by reacting a benzaldehyde derivative with phthalic anhydride under inert conditions (e.g., nitrogen atmosphere) in solvents like dioxane at elevated temperatures (~95°C). Subsequent functionalization introduces the 5-fluoro-2-methoxyphenyl group via nucleophilic addition. Purification is achieved through recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR Spectroscopy : To confirm the aromatic substitution pattern and oxazepine ring conformation.
- FTIR : Identifies carbonyl (C=O) and ether (C-O-C) functional groups.
- TLC : Monitors reaction progress and purity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Cross-referencing data with computational simulations (e.g., DFT) enhances structural confidence .
Q. What are the key structural features influencing its chemical reactivity?
The compound’s reactivity is governed by:
- Oxazepine Core : Susceptible to nucleophilic attack at the lactam carbonyl.
- Aromatic Substituents : Electron-withdrawing fluorine and methoxy groups modulate electrophilic substitution patterns.
- Dione Functionality : Participates in cycloaddition and redox reactions under basic or acidic catalysis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling reaction path optimization. For example, ICReDD’s reaction path search tools reduce trial-and-error by identifying optimal solvents, catalysts, and temperatures. Machine learning models trained on existing oxazepine synthesis data can predict yield-maximizing conditions .
Q. What strategies resolve contradictions in reported spectral data for oxazepine derivatives?
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To address this:
- Variable Temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions.
- Comparative Analysis : Benchmark experimental data against synthesized analogs with known configurations .
Q. What mechanistic insights explain the compound’s potential biological activity?
Molecular docking studies suggest interactions with GABA receptors due to structural similarity to benzodiazepine derivatives. In vitro assays (e.g., receptor binding) can validate activity, while SAR studies guide modifications (e.g., fluorination at C5 enhances blood-brain barrier permeability) .
Q. How do reaction conditions impact stereochemical outcomes in its synthesis?
Stereoselectivity is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring specific diastereomers.
- Catalysts : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) induce enantioselectivity.
- Temperature : Lower temperatures favor kinetic control, reducing racemization .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key Variables to Control |
|---|---|---|
| Synthesis Optimization | DFT calculations, DoE (Design of Experiments) | Solvent polarity, catalyst loading, reaction time |
| Structural Analysis | 2D NMR, X-ray crystallography (if crystalline) | Sample concentration, temperature, deuterated solvent |
| Biological Assays | Radioligand binding, in vitro cytotoxicity screening (e.g., MTT assay) | Cell line selection, incubation time, positive controls |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
